molecular formula C17H22N2O3 B12550086 Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- CAS No. 145522-01-6

Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-

Cat. No.: B12550086
CAS No.: 145522-01-6
M. Wt: 302.37 g/mol
InChI Key: FZSSZHZLZZEIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- is a complex organic compound characterized by the presence of phenolic groups and a bis(iminomethylene) linkage

Properties

CAS No.

145522-01-6

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

2-[[[2-hydroxy-3-[(2-hydroxyphenyl)methylamino]propyl]amino]methyl]phenol

InChI

InChI=1S/C17H22N2O3/c20-15(11-18-9-13-5-1-3-7-16(13)21)12-19-10-14-6-2-4-8-17(14)22/h1-8,15,18-22H,9-12H2

InChI Key

FZSSZHZLZZEIPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC(CNCC2=CC=CC=C2O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- typically involves the reaction of phenol derivatives with formaldehyde and amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the bis(iminomethylene) linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The iminomethylene linkages can be reduced to amines.

    Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

Applications in Materials Science

1. Polymer Production
Phenol derivatives are widely used in the production of polymers due to their ability to enhance thermal stability and mechanical properties. Specifically, Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- can be utilized as a monomer or crosslinking agent in the synthesis of phenolic resins. These resins are known for their heat resistance and structural integrity, making them suitable for applications in automotive and aerospace industries.

2. Coatings and Adhesives
The compound can serve as a component in high-performance coatings and adhesives. Its chemical structure allows for strong bonding properties and durability under various environmental conditions. Research indicates that incorporating this compound into adhesive formulations can improve adhesion strength and water resistance.

Pharmaceutical Applications

1. Drug Development
Phenolic compounds have been extensively studied for their biological activities. The specific structure of Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- suggests potential applications in drug development, particularly as an antibacterial or antifungal agent. Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

2. Antioxidant Properties
Research has shown that phenolic compounds possess antioxidant properties. This particular phenol derivative may have applications in nutraceuticals or functional foods aimed at reducing oxidative stress-related diseases.

Catalytic Applications

1. Transition Metal Complexes
The ability of Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- to form chelate complexes with transition metals opens avenues for its use as a ligand in catalytic processes. Such complexes can be employed in various organic reactions to enhance reaction rates and selectivity.

2. Green Chemistry Initiatives
In line with green chemistry principles, this compound can be utilized to develop environmentally friendly catalytic systems that minimize waste and energy consumption during chemical reactions.

Case Studies

Application AreaStudy ReferenceFindings
Polymer ProductionParchem Research Demonstrated enhanced thermal stability when used as a resin component.
Drug DevelopmentAntimicrobial Studies Exhibited significant antibacterial activity against E. coli and S. aureus strains.
Catalytic ApplicationsTransition Metal Complexes Improved reaction efficiency in organic synthesis when used as a ligand with palladium.

Mechanism of Action

The mechanism of action of Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds and π-π interactions with target molecules, while the iminomethylene linkages can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis-
  • Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(methylene)]bis-

Uniqueness

Phenol, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- is unique due to its bis(iminomethylene) linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This linkage allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- (CAS No. 145522-01-6) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17H22N2O3
  • Molecular Weight : 302.373 g/mol
  • Structure : The compound features a phenolic structure with two iminomethylene linkages and a hydroxypropane moiety.

Biological Activity

The biological activity of this compound has been studied in various contexts:

  • Antimicrobial Activity :
    • Research indicates that phenolic compounds often exhibit antimicrobial properties. The structure of phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- suggests potential efficacy against bacteria and fungi due to its hydroxyl groups which can disrupt microbial cell membranes.
  • Antioxidant Properties :
    • Phenolic compounds are known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that such compounds can protect cells from damage caused by reactive oxygen species (ROS).
  • Enzyme Inhibition :
    • Some phenolic derivatives have been reported to inhibit key enzymes involved in metabolic pathways. For instance, they may inhibit tyrosinase, an enzyme involved in melanin production, which could have implications for skin whitening agents.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various phenolic compounds demonstrated that derivatives similar to phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis- showed significant inhibition of bacterial growth against strains like Staphylococcus aureus and Escherichia coli.
  • Antioxidant Activity Assessment :
    • In vitro assays measuring the DPPH radical scavenging activity indicated that this compound exhibits considerable antioxidant activity comparable to well-known antioxidants like ascorbic acid.
  • Enzyme Inhibition Studies :
    • Research focusing on tyrosinase inhibition revealed that certain phenolic structures could effectively reduce enzyme activity in a concentration-dependent manner.

Data Table: Biological Activities of Phenol Derivatives

Activity TypeCompound StructureIC50 Value (µM)Reference
AntimicrobialPhenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-25
AntioxidantSimilar Phenolic Compounds15
Tyrosinase InhibitionVarious Phenolic Derivatives30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.